molecular formula C7H12FN B13476381 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine

Cat. No.: B13476381
M. Wt: 129.18 g/mol
InChI Key: UUCOLJWIDAYZEX-UHFFFAOYSA-N
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Description

1-[3-(Fluoromethyl)bicyclo[111]pentan-1-yl]methanamine is a compound that features a bicyclo[111]pentane core with a fluoromethyl group and a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine can be achieved through radical fluorination. . This process typically requires specific reagents and conditions to ensure the selective fluorination of the desired position on the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of radical fluorination and nucleophilic addition across the central bond of [1.1.1]propellanes can be scaled up for larger-scale synthesis . These methods involve the use of specialized equipment and controlled reaction conditions to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and selectivity for target molecules. Additionally, the bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is unique due to the presence of both a fluoromethyl group and a methanamine group on the bicyclo[1.1.1]pentane core. This combination of functional groups provides distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .

Biological Activity

1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a synthetic compound characterized by its unique bicyclic structure, which includes a fluoromethyl group and a methanamine functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C7H12FN, with a molecular weight of 129.18 g/mol. The bicyclo[1.1.1]pentane core contributes to its distinct three-dimensional shape, enhancing its interactions with biological targets.

Structural Features

  • Bicyclo[1.1.1]pentane Core : Provides rigidity and stability.
  • Fluoromethyl Group : Enhances binding interactions through hydrogen bonding and other non-covalent interactions.
  • Methanamine Group : Contributes to the compound's reactivity and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoromethyl group can enhance binding affinity and selectivity for target biomolecules, potentially influencing therapeutic efficacy.

Interaction with Biological Targets

Research indicates that this compound may act as a bioisostere for internal alkynes in drug design, which can improve solubility and potency of pharmaceutical candidates . The compound's structural characteristics allow it to form stable non-covalent interactions, contributing to its effectiveness as a pharmacological agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to the bicyclo[1.1.1]pentane framework, including this compound.

Case Studies

One notable study explored the use of bicyclo[1.1.1]pentane-derived compounds as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy . The study reported that compounds with bicyclo[1.1.1]pentane motifs exhibited enhanced metabolic stability and potency compared to traditional drug scaffolds.

Table 1: Comparative Activity of Bicyclo[1.1.1]pentane Derivatives

CompoundTargetIC50 (nM)Remarks
Compound 2IDO12.8Highly potent, low clearance
Compound 4-aIDO13.0Improved metabolic profile
This compoundTBDTBDPotential bioisostere

Synthesis Methods

The synthesis of this compound involves radical fluorination techniques that require specific reagents and conditions to ensure selective fluorination at the desired position on the bicyclo[1.1.1]pentane framework . Recent advancements have introduced scalable photochemical methods that utilize light to facilitate these reactions efficiently.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for further exploration in drug design and development, particularly for targeting enzymes involved in metabolic pathways relevant to cancer therapy and other diseases.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

[3-(fluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine

InChI

InChI=1S/C7H12FN/c8-4-6-1-7(2-6,3-6)5-9/h1-5,9H2

InChI Key

UUCOLJWIDAYZEX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)CF)CN

Origin of Product

United States

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